molecular formula C7H13BrO B6588298 1-bromo-3-propoxycyclobutane, Mixture of diastereomers CAS No. 1516177-37-9

1-bromo-3-propoxycyclobutane, Mixture of diastereomers

Cat. No. B6588298
CAS RN: 1516177-37-9
M. Wt: 193.1
InChI Key:
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Description

1-Bromo-3-propoxycyclobutane, or 1-Br-3-PrCB, is an organic compound composed of a cyclobutane ring with an oxygen substituent and a bromine atom on the 1-position of the ring. This compound is a mixture of diastereomers, which are molecules with the same molecular formula but different structural arrangements. The two diastereomers are known as the cis- and trans-isomers, and have different chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-Br-3-PrCB is not yet fully understood. However, it is believed that the bromine atom on the 1-position of the cyclobutane ring is responsible for the reactivity of the molecule. The bromine atom can act as an electron-withdrawing group, which allows the molecule to react with other molecules in a variety of ways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Br-3-PrCB are not yet fully understood. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450. It has also been shown to have some effect on the activity of certain neurotransmitters, such as dopamine and serotonin. In addition, 1-Br-3-PrCB has been shown to have some effect on the activity of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

1-Br-3-PrCB has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a low boiling point, which makes it easy to handle and store. However, 1-Br-3-PrCB also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very reactive, which can make it difficult to use in certain reactions.

Future Directions

1-Br-3-PrCB has many potential future directions. One potential future direction is the development of more efficient methods for its synthesis. Another potential future direction is the development of new compounds that are based on the structure of 1-Br-3-PrCB. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-Br-3-PrCB. Finally, further research could be conducted to explore the potential applications of 1-Br-3-PrCB in the pharmaceutical and biotechnology industries.

Synthesis Methods

1-Br-3-PrCB can be synthesized through a combination of two steps. The first step involves the reaction of cyclobutanol with bromine to form the bromocyclobutane intermediate. This reaction is catalyzed by a base such as potassium hydroxide or sodium hydroxide, and is carried out at a temperature of approximately 80-100°C. The second step involves the reaction of the bromocyclobutane intermediate with propylene oxide to form 1-Br-3-PrCB. This reaction is catalyzed by a base such as potassium hydroxide, and is carried out at a temperature of approximately 40-50°C.

Scientific Research Applications

1-Br-3-PrCB has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various compounds, including cyclobutanes, polycyclic aromatic hydrocarbons, and polycyclic ethers. It has also been used in the synthesis of polymers, such as polystyrene, polyethylene, and polypropylene. In addition, 1-Br-3-PrCB has been used for the synthesis of biologically active compounds, such as antibiotics and antifungal agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3-propoxycyclobutane, mixture of diastereomers can be achieved through a three-step process involving the preparation of cyclobutene, bromination of cyclobutene, and alkylation of the resulting bromocyclobutane with propyl alcohol.", "Starting Materials": [ "1,3-butadiene", "Bromine", "Propyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Preparation of cyclobutene", "1. Mix 1,3-butadiene with sulfuric acid and heat to 100°C for 2 hours.", "2. Cool the mixture and add water to obtain cyclobutene.", "Step 2: Bromination of cyclobutene", "1. Add bromine dropwise to cyclobutene in the presence of sodium hydroxide.", "2. Stir the mixture for 2 hours at room temperature.", "3. Extract the resulting bromocyclobutane with diethyl ether.", "Step 3: Alkylation of bromocyclobutane with propyl alcohol", "1. Mix bromocyclobutane with propyl alcohol and heat to reflux for 2 hours.", "2. Cool the mixture and extract the product with diethyl ether.", "3. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "4. Evaporate the solvent to obtain 1-bromo-3-propoxycyclobutane, mixture of diastereomers." ] }

CAS RN

1516177-37-9

Product Name

1-bromo-3-propoxycyclobutane, Mixture of diastereomers

Molecular Formula

C7H13BrO

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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